molecular formula C10H7F3N2O B14823482 5-Cyclopropoxy-4-(trifluoromethyl)nicotinonitrile

5-Cyclopropoxy-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B14823482
M. Wt: 228.17 g/mol
InChI Key: DEGCJHLCKKOQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropoxy-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol . This compound is known for its unique structural features, including a cyclopropoxy group and a trifluoromethyl group attached to a nicotinonitrile core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 5-Cyclopropoxy-4-(trifluoromethyl)nicotinonitrile involves several steps. One common method includes the reaction of 4-trifluoromethyl nicotinic acid with cyclopropyl alcohol in the presence of a dehydrating agent . The reaction conditions typically involve heating the mixture under reflux and using a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

5-Cyclopropoxy-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Cyclopropoxy-4-(trifluoromethyl)nicotinonitrile is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The nitrile group can form hydrogen bonds with target molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-Cyclopropoxy-4-(trifluoromethyl)nicotinonitrile can be compared with other nicotinonitrile derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for diverse research applications.

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

5-cyclopropyloxy-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)9-6(3-14)4-15-5-8(9)16-7-1-2-7/h4-5,7H,1-2H2

InChI Key

DEGCJHLCKKOQLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CN=C2)C#N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.